

Foreword: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Chloro-5-methoxy-1H-indazole**

Cat. No.: **B1430915**

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The indazole ring system, a bicyclic heterocycle featuring a benzene ring fused to a pyrazole ring, is recognized in medicinal chemistry as a "privileged scaffold". This designation is reserved for molecular frameworks capable of binding to multiple, diverse biological targets, making them exceptionally valuable in the development of novel therapeutic agents.^[1] The versatility of the indazole nucleus has led to its incorporation into a wide array of compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[1][2][3]} The success of this scaffold is evidenced by approved drugs such as Axitinib and Pazopanib, used in cancer treatment, which underscores the clinical importance of this heterocyclic system.^[1]

Substitutions on the indazole core are critical for fine-tuning the pharmacological profiles of derivative compounds. The strategic placement of functional groups, such as halogens and methoxy moieties, can significantly alter a compound's electronic properties, metabolic stability, and its ability to interact with biological targets.^[1] This guide provides a detailed technical overview of **6-Chloro-5-methoxy-1H-indazole**, a key building block used in the synthesis of complex, biologically active molecules.^{[4][5]} We will explore its core chemical properties, characterization, reactivity, and safe handling, providing field-proven insights for its application in research and drug discovery.

Molecular Structure and Physicochemical Properties

6-Chloro-5-methoxy-1H-indazole is a substituted aromatic heterocycle. Its structure is characterized by an indazole core with a chlorine atom at position 6 and a methoxy group at position 5.

Chemical Structure

Caption: Chemical structure of **6-Chloro-5-methoxy-1H-indazole**.

Core Properties

The fundamental physicochemical data for this compound are summarized below. It is important to note that while some properties are readily available from chemical suppliers, others like melting and boiling points are not consistently reported in public literature and may vary based on purity.

Property	Value	Source
CAS Number	13096-98-5	[4] [6]
Molecular Formula	C ₈ H ₇ ClN ₂ O	[4] [6]
Molecular Weight	182.61 g/mol	[4] [6]
InChIKey	CHLRRKUDPILWJN- UHFFFAOYSA-N	[6]
Appearance	Typically a solid at room temperature.	[4]
Purity	Commercially available, typically ≥97%.	[4]
Storage	Store at room temperature in a dry, well-ventilated place.	[4] [7] [8]

Annular Tautomerism

Like other pyrazole-containing systems, indazole exhibits annular tautomerism concerning the position of the NH hydrogen atom. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form and is therefore the predominant

tautomer.[3][9] This equilibrium is a critical consideration in derivatization reactions, particularly N-alkylation or N-acylation, as it can lead to mixtures of N-1 and N-2 isomers.[9][10]

Spectroscopic Characterization: An Interpretive Guide

Full characterization of substituted indazoles relies on a combination of multinuclear NMR spectroscopy, mass spectrometry, and IR spectroscopy.[9][10][11] While specific, verified spectra for **6-Chloro-5-methoxy-1H-indazole** are not publicly available, we can predict the expected spectral data based on its structure and published data for analogous compounds. [10][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive tool for assigning the structure of substituted indazoles.[9]

- ^1H NMR: The proton spectrum will provide key information about the substitution pattern.
 - Aromatic Protons: Two singlets are expected for the protons at the C4 and C7 positions of the benzene ring. The C3 proton on the pyrazole ring will also appear as a singlet.
 - Methoxy Protons: A characteristic singlet integrating to three protons will be observed for the $-\text{OCH}_3$ group, typically in the range of δ 3.8-4.0 ppm.[12]
 - Amine Proton: A broad singlet corresponding to the N-H proton will be present, the chemical shift of which can be highly variable and solvent-dependent.
- ^{13}C NMR: The carbon spectrum confirms the carbon framework.
 - The eight distinct carbon signals are expected. The chemical shifts of C5 and C6 will be significantly influenced by the electron-donating methoxy and electron-withdrawing chloro substituents, respectively. The C-O of the methoxy group will appear around δ 55-60 ppm. [12]

Table 2.1: Predicted NMR Spectroscopic Data

Type	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment	Rationale/Comparison
¹ H NMR	~11.0 - 13.0	br s	N1-H	Highly variable, solvent dependent. Similar to other ¹ H-indazoles.[13]
	~8.0	s	C3-H	Pyrazole ring proton, typically downfield.
	~7.5	s	C7-H	Aromatic proton adjacent to the pyrazole ring.
	~7.1	s	C4-H	Aromatic proton shielded by the methoxy group.
	~3.9	s	OCH ₃	Typical range for aryl methoxy groups.[12]
¹³ C NMR	~150	s	C5-O	Aromatic carbon attached to the electron-donating methoxy group.
	~141	s	C7a	Bridgehead carbon.
	~135	s	C3	Pyrazole ring carbon.
	~125	s	C3a	Bridgehead carbon.

Type	Predicted			Rationale/Com parison
	Chemical Shift (δ , ppm)	Multiplicity	Assignment	
				Aromatic carbon attached to the electron-withdrawing chloro group.
	~120	s	C6-Cl	
	~115	s	C7	Aromatic CH.
	~100	s	C4	Aromatic CH, shielded by the methoxy group.

|| ~56 | s | OCH₃ | Methoxy carbon.[\[12\]](#) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- High-Resolution Mass Spectrometry (HRMS): This technique will confirm the elemental composition, C₈H₇ClN₂O. The calculated exact mass is a key verification parameter.
- Electron Ionization (EI-MS): The molecular ion peak [M]⁺ would be expected at m/z 182, with a characteristic [M+2]⁺ peak at m/z 184 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Common fragmentation pathways for indazoles include the loss of N₂.

Standard Protocol for Spectroscopic Analysis

The following represents a self-validating workflow for acquiring high-quality spectroscopic data for novel indazole derivatives.

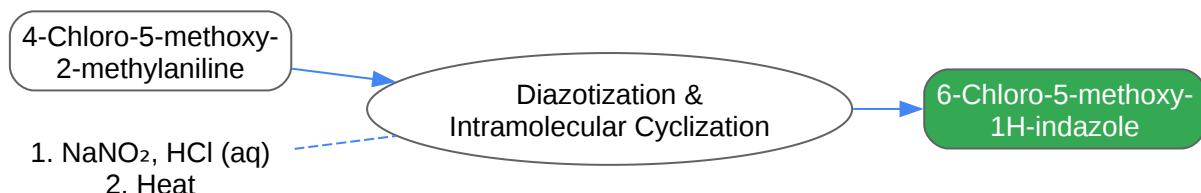
Caption: Standardized workflow for spectroscopic characterization.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of **6-Chloro-5-methoxy-1H-indazole** is fundamental to its use as a chemical intermediate.

Plausible Synthetic Pathway

While specific proprietary synthesis routes may vary, a common and logical approach to preparing substituted indazoles involves the diazotization of a substituted aniline followed by intramolecular cyclization.^[5] A plausible route for **6-Chloro-5-methoxy-1H-indazole** would start from 4-chloro-5-methoxy-2-methylaniline.



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Caption: Plausible synthetic route via diazotization and cyclization.

Protocol Steps:

- **Diazotization:** The starting aniline is dissolved in an aqueous acid solution (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt intermediate.
- **Cyclization:** The reaction mixture is then gently heated. This promotes an intramolecular cyclization reaction, where the diazonium group is attacked by the aromatic ring, leading to the formation of the indazole ring system after loss of a proton.
- **Purification:** The crude product is isolated and purified, typically by recrystallization or column chromatography, to yield the pure **6-Chloro-5-methoxy-1H-indazole**.^[5]

Core Reactivity

The reactivity of the indazole ring reflects its dual character, resembling both pyridine and pyrrole.^[9] The substituents at positions 5 and 6 further modulate this reactivity.

- **N-Functionalization:** The most common reaction is substitution at the nitrogen atoms. In nucleophilic substitution reactions with alkylating agents, a mixture of N-1 and N-2 isomers is often formed, with the N-1 isomer typically predominating.[9][10] The choice of base and solvent can influence the N-1/N-2 ratio.
- **Electrophilic Aromatic Substitution:** The benzene portion of the molecule can undergo electrophilic substitution (e.g., nitration, halogenation). The directing effects of the existing substituents are key:
 - The methoxy group (-OCH₃) at C5 is a strong activating, ortho-para directing group.
 - The chloro group (-Cl) at C6 is a deactivating, ortho-para directing group.
 - The fused pyrazole ring also influences the electron density of the benzene ring. The interplay of these factors will dictate the position of any new substituent.
- **Cross-Coupling Reactions:** The chlorine atom at C6 provides a reactive handle for modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1] This allows for the introduction of a wide variety of aryl, alkyl, or amine groups at this position, enabling the rapid generation of diverse chemical libraries for drug discovery.

Applications in Drug Discovery and Development

6-Chloro-5-methoxy-1H-indazole is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate or building block.[4] Its value lies in the strategic combination of the privileged indazole core with functional groups that can be readily modified.

- **Scaffold for Kinase Inhibitors:** The indazole core is a well-established scaffold for kinase inhibitors, which are a major class of anticancer drugs.[3] The substituents at C5 and C6 can be tailored to interact with specific residues in the ATP-binding pocket of target kinases.
- **Fragment-Based Drug Design (FBDD):** This molecule can be used as a fragment in FBDD campaigns. The chloro and methoxy groups provide vectors for growing the fragment into a more potent lead compound while occupying different regions of a target's binding site.

- Modulation of Physicochemical Properties: The chloro and methoxy groups are key modulators of a final compound's properties:
 - Chlorine: Can enhance binding affinity through halogen bonding and often improves metabolic stability.
 - Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a factor in pharmacokinetics.

Safety, Handling, and Storage

As a research chemical, **6-Chloro-5-methoxy-1H-indazole** requires careful handling in a laboratory setting. The following guidelines are based on safety data for structurally similar compounds.[\[7\]](#)[\[8\]](#)

Table 5.1: GHS Hazard Information (Anticipated)

Hazard Class	Statement	Precautionary Codes
Acute Toxicity, Oral	H302: Harmful if swallowed.	P270, P301+P317
Skin Irritation	H315: Causes skin irritation.	P280, P302+P352
Eye Irritation	H319: Causes serious eye irritation.	P280, P305+P351+P338

| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P304+P340 |

Source: Based on GHS classifications for similar chloro- and amino-indazoles.[\[6\]](#)[\[7\]](#)[\[14\]](#)

Handling Protocols

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[7\]](#)[\[15\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[\[8\]](#)[\[15\]](#) If dust formation is likely, a NIOSH-approved

respirator should be used.[7][8]

- Hygiene: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[8] Do not ingest or inhale.[7]

Storage and Disposal

- Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials.[7][8]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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- To cite this document: BenchChem. [Foreword: The Strategic Importance of the Indazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1430915#6-chloro-5-methoxy-1h-indazole-chemical-properties]

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